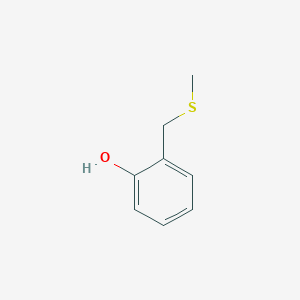

2-(Methylthiomethyl)phenol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H10OS |

|---|---|

Molecular Weight |

154.23 g/mol |

IUPAC Name |

2-(methylsulfanylmethyl)phenol |

InChI |

InChI=1S/C8H10OS/c1-10-6-7-4-2-3-5-8(7)9/h2-5,9H,6H2,1H3 |

InChI Key |

USUGKGZNYHHQAW-UHFFFAOYSA-N |

Canonical SMILES |

CSCC1=CC=CC=C1O |

Origin of Product |

United States |

Advanced Synthetic Strategies for 2 Methylthiomethyl Phenol and Analogous Structures

Selective ortho-Methylthiomethylation of Phenols

The selective functionalization of the ortho C-H bond of phenols presents a considerable challenge due to the presence of multiple reactive sites in the molecule. However, various strategies have been devised to achieve selective ortho-methylthiomethylation, primarily involving the activation of dimethyl sulfoxide (B87167) (DMSO) as the methylthiomethylating agent or through an autocatalytic pathway.

Utilizing Dimethyl Sulfoxide (DMSO) and Activating Agents

A prevalent and effective method for the ortho-methylthiomethylation of phenols involves the use of dimethyl sulfoxide (DMSO) in the presence of an activating agent. chemistry-chemists.com The activating agent reacts with DMSO to form a highly reactive sulfonium (B1226848) species, which is susceptible to nucleophilic attack by the phenol (B47542). This process, often proceeding through a Pummerer-type rearrangement, demonstrates high selectivity for the ortho position.

Thionyl chloride and phenyl chlorosulfinate have been demonstrated as effective activators for DMSO in the selective synthesis of ortho-methylthiomethylphenols. researchgate.netresearchgate.net This reaction is proposed to proceed via a rsc.orgtandfonline.comsigmatropic rearrangement. This method has been successfully applied to phenols bearing a variety of substituents at the 2- or 4-positions, including methyl, chloro, methoxy (B1213986), and methoxycarbonyl groups, affording the desired products in good yields. researchgate.net However, the electronic nature of substituents on 3-substituted phenols influences the reaction's outcome. While phenols with electron-donating groups like hydroxyl or methoxy at the 3-position failed to yield the expected products, other 3-substituted phenols produced a mixture of the two possible rearrangement products in moderate yields. researchgate.net

The combination of dicyclohexylcarbodiimide (B1669883) (DCC) and a proton source stands as a classic and mild method for activating DMSO to achieve ortho-methylthiomethylation of phenols. oup.comacs.orgwikipedia.org This reaction, known as the Pfitzner-Moffatt modification, generally involves the treatment of an alcohol or phenol with DMSO, DCC, and a mild acid like pyridinium (B92312) trifluoroacetate. windows.netresearchgate.net The reaction proceeds under mild conditions, typically at room temperature, and avoids the over-oxidation often seen with stronger oxidizing agents. wikipedia.org The mechanism involves the protonation of DCC, which then reacts with DMSO to form a sulfonium intermediate. The phenol then displaces the dicyclohexylurea leaving group, leading to an alkoxysulfonium salt that rearranges to the ortho-methylthiomethylated product. windows.net

Table 1: Dicyclohexylcarbodiimide (DCC) Mediated ortho-Methylthiomethylation of Phenols This table summarizes the reaction conditions for the ortho-methylthiomethylation of phenols using DCC and a proton source with DMSO.

| Phenol Substrate | Activating System | Solvent | Temperature | Product | Yield (%) |

|---|---|---|---|---|---|

| Phenol | DCC, Pyridinium trifluoroacetate | DMSO | Room Temp. | 2-(Methylthiomethyl)phenol | Moderate |

| Testosterone | DCC, Pyridinium trifluoroacetate | DMSO/Benzene (B151609) | Room Temp. | Oxidized product with potential for methylthiomethylation | N/A |

Acetic anhydride (B1165640) is another widely used activating agent for DMSO in the methylthiomethylation of phenols. asianonlinejournals.com This method, often referred to as the Albright-Goldman oxidation when used for alcohol oxidation, can also be applied to phenols to introduce the methylthiomethyl group. windows.netasianonlinejournals.com The reaction of phenols with DMSO and acetic anhydride typically yields methylthiomethyl ethers. researchgate.net Similarly, trifluoroacetic anhydride can be used to activate DMSO, leading to selective ortho-methylthiomethylation of phenols in good yields at lower temperatures. oup.com At higher temperatures, this system can lead to para-methylthiomethylation. oup.com The pyridine-sulfur trioxide complex, commonly used in the Parikh-Doering oxidation, can also activate DMSO for this transformation. asianonlinejournals.com

Table 2: Methylthiomethylation of Phenols using Anhydride and Pyridine-SO₃ Variants This table presents examples of the methylthiomethylation of phenols using different activating agents with DMSO.

| Phenol Substrate | Activating Agent | Solvent | Key Conditions | Product | Yield (%) |

|---|---|---|---|---|---|

| Phenol | Acetic Anhydride | DMSO | Room Temp. | Methylthiomethyl Phenyl Ether | N/A |

| Phenol | Trifluoroacetic Anhydride | N/A | Low Temp. | This compound | Good |

| Phenol | Trifluoroacetic Anhydride | N/A | High Temp. | 4-(Methylthiomethyl)phenol | N/A |

| Various Phenols | Pyridine-Sulfur Trioxide | DMSO/Triethylamine (B128534) | N/A | ortho-Methylthiomethylated Phenols | N/A |

An alternative route to ortho-methylthiomethylated phenols involves the use of S,S-dimethylsulfilimines, such as S,S-dimethyl-N-(2,4-dinitrophenyl)sulfilimine and S,S-dimethyl-N-tosylsulfilimine. oup.comoup.com These reagents react with phenols, particularly those with existing ortho-substituents like o-cresol (B1677501), to give the corresponding 6-methylthiomethyl-substituted phenols with high selectivity and in good yields. oup.com The reactivity of the sulfilimine is influenced by the electronic nature of the N-substituent; electron-donating groups on an N-arylsulfonyl group tend to increase the yield of the methylthiomethylated product. oup.com Another approach involves the reaction of a phenol with dimethyl sulfide (B99878) in the presence of N-chlorosuccinimide (NCS) and a base like triethylamine to achieve ortho-methylthiomethylation. arkat-usa.org

Table 3: ortho-Methylthiomethylation of o-Cresol using S,S-Dimethylsulfilimines This table shows the yield of 6-Methylthiomethyl-2-methylphenol from the reaction of o-cresol with various S,S-dimethyl-N-arylsulfonylsulfilimines.

| Sulfilimine (Me₂S=NR) | R Group | Yield (%) |

|---|---|---|

| 1a | 2,4-(NO₂)₂C₆H₃ | 95 |

| 1b | Tosyl | 86 |

| 1c | Phenylsulfonyl | 89 |

| 1d | p-Chlorophenylsulfonyl | 84 |

| 1e | 2,4,6-Trimethylphenylsulfonyl | 92 |

Autocatalytic Methylthiomethylation via DMSO Enolate Formation

A more recent and convenient development is the autocatalytic methylthiomethylation of phenols using DMSO as both the reagent and the solvent, without the need for an external catalyst. rsc.orgrsc.orgontosight.airesearchgate.netnih.gov This method involves heating the phenol in DMSO and is characterized by its operational simplicity, broad substrate scope, and good functional group tolerance. rsc.orgnih.gov The reaction is believed to proceed through the formation of a DMSO enolate. rsc.orgrsc.orgresearchgate.net Mechanistic studies suggest that the presence of the acidic phenol promotes the enolization of DMSO. rsc.org The resulting enol form of DMSO can then dehydrate to form a thionium (B1214772) species, which subsequently undergoes addition with the phenoxy anion to yield the methylthiomethyl ether. rsc.org This autocatalytic process provides a practical route to MTM phenyl ethers in moderate yields. rsc.org

Table 4: Autocatalytic Methylthiomethylation of Various Phenols in DMSO This table illustrates the yields of various methylthiomethyl phenyl ethers synthesized via the autocatalytic method.

| Phenol Substrate | Product | Yield (%) |

|---|---|---|

| Phenol | Methylthiomethyl phenyl ether | 52 |

| 4-Methylphenol | 4-Methylphenyl methylthiomethyl ether | 65 |

| 4-Methoxyphenol | 4-Methoxyphenyl methylthiomethyl ether | 68 |

| 4-Chlorophenol | 4-Chlorophenyl methylthiomethyl ether | 45 |

| 4-Bromophenol | 4-Bromophenyl methylthiomethyl ether | 42 |

| 4-Nitrophenol | 4-Nitrophenyl methylthiomethyl ether | 35 |

| 2-Naphthol | 2-Naphthyl methylthiomethyl ether | 58 |

Copper-Catalyzed O-H Methylthiomethylation

The selective introduction of a methylthiomethyl group onto a phenolic hydroxyl group is a significant transformation in organic synthesis. Copper catalysis has emerged as a proficient method for achieving this, particularly for substrates where regioselectivity is a concern. Research has demonstrated that copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)₂) can effectively catalyze the selective methylthiomethylation of the ortho-phenolic hydroxyl group in 1,4-disubstituted 1,2,3-triazole phenols. tandfonline.comingentaconnect.com

In this reaction, dimethyl sulfoxide (DMSO) serves a dual role as both the solvent and the methylthiomethylating agent. tandfonline.comresearchgate.net The presence of the 1,2,3-triazole ring is crucial as it directs the selective functionalization of the ortho-phenolic hydroxyl group on the N(1) aryl substituent. tandfonline.comingentaconnect.com This directing-group-assisted strategy allows for the precise synthesis of functionalized 1,4-disubstituted 1,2,3-triazoles that contain an aryl methylthiomethyl ether fragment. researchgate.net While catalyst-free methods for methylthiomethylation of phenols using DMSO have also been developed, the copper-catalyzed approach provides a valuable tool for achieving high selectivity in complex molecular architectures. researchgate.net

Table 1: Copper-Catalyzed O-H Methylthiomethylation

| Parameter | Description |

|---|---|

| Catalyst | Copper(II) trifluoromethanesulfonate (Cu(OTf)₂) |

| Reagent | Dimethyl sulfoxide (DMSO) |

| Substrate Example | 1,4-disubstituted 1,2,3-triazole phenols |

| Selectivity | Ortho-phenolic hydroxyl group on the N(1) aryl substituent tandfonline.comingentaconnect.com |

| Key Feature | The triazole ring acts as a directing group to control selectivity. tandfonline.com |

Mechanochemical Synthesis Approaches for Ligand Precursors

Mechanochemistry, which utilizes mechanical force to induce chemical reactions, presents a sustainable and efficient alternative to traditional solvent-based synthesis. acs.orgkobv.de This approach, often carried out in a ball mill or with a mortar and pestle, is increasingly used for the synthesis of ligand precursors and metal complexes, frequently eliminating the need for bulk solvents. rsc.orgresearchgate.netnih.gov

One significant advantage is the ability to perform one-pot, multi-step syntheses without isolating intermediates. acs.orgrsc.org For instance, salen-type ligands have been readily formed from their corresponding diamine and hydroxyaldehyde precursors via ball milling. rsc.org Following the in situ formation of the ligand, a metal salt can be added directly to the reaction vessel, and continued milling yields the final metal complex. This method has been successfully applied to create complexes of zinc, nickel, and copper. rsc.org Similarly, chromium(III) complexes with bidentate and tridentate phosphine-containing ligands have been synthesized in high yields (95–97%) by grinding the ligand with a solid Cr(III) precursor, demonstrating the broad applicability of this solvent-free technique. nih.gov

Derivatization from Precursor Phenols (e.g., Monofluoromethylation via Methylthiomethylation)

The methylthiomethyl group can serve as a versatile intermediate for further functionalization. A notable example is its use in the synthesis of monofluoromethoxy arenes from precursor phenols. chemrevlett.com The introduction of monofluoromethyl (CH₂F) groups is of significant interest in medicinal and agricultural chemistry. rsc.org

An indirect, multi-step strategy involves the initial conversion of a phenol to its corresponding methylthiomethyl ether. This intermediate can then undergo a desulfurizing fluorination reaction. chemrevlett.com For example, a methylthiomethyl ether can be treated with a reagent system like iodine pentafluoride-pyridine-hydrogen fluoride (B91410) (IF₅-pyridine-HF) to replace the methylthio moiety with a monofluoromethyl group. chemrevlett.com While direct monofluoromethylation of phenols is also possible using various specialized reagents, the methylthiomethylation pathway provides an alternative route that leverages a stable and accessible intermediate. chemrevlett.comchemrevlett.com

Table 2: Two-Step Monofluoromethylation via Methylthiomethyl Intermediate

| Step | Reaction | Reagents (Example) | Product |

|---|---|---|---|

| 1 | Methylthiomethylation | Phenol, Chloromethyl methyl sulfide | Methylthiomethyl ether intermediate |

| 2 | Desulfurizing Fluorination | Methylthiomethyl ether, IF₅-pyridine-HF | Monofluoromethoxy arene chemrevlett.com |

Metathesis Reactions in Phenolic Thioether Synthesis

Metathesis reactions, which involve the exchange of chemical moieties, are not limited to alkene chemistry. The development of aryl thioether metathesis provides a powerful method for synthesizing diverse and high-value thioethers. d-nb.infonih.gov This process involves the cleavage and formation of carbon-sulfur bonds in a reversible manner, often enabled by transition metal catalysis. d-nb.infonih.gov

A nickel-catalyzed system using 1,2-bis(dicyclohexylphosphino)ethane (B1585223) (dcype) as a ligand has proven effective for this transformation. d-nb.infonih.gov The reaction demonstrates high functional group tolerance, allowing for the metathesis of aryl thioethers with a wide range of alkyl thiols containing groups like ethers, nitriles, amides, and sulfones. nih.gov This methodology has also been extended to intramolecular reactions, enabling the first examples of ring-closing thioether metathesis to access synthetically challenging sulfur-containing macrocycles and spirocycles. d-nb.infonih.gov An older method describes a non-catalytic metathesis where a methylthio-phenol is refluxed with a higher organic halide; the reaction is driven to completion by distilling off the volatile methyl halide co-product. google.com

Nucleophilic Thiomethylation Using Novel C1 Building Blocks

The installation of a thiomethyl group is a common transformation, but traditional C1 building blocks for this purpose, such as methanethiol, are often plagued by issues of toxicity and malodor. uu.sediva-portal.orgdiva-portal.org To address these challenges, research has focused on developing novel, safer, and more user-friendly reagents.

One such innovation is the use of the boron trifluoride-dimethyl sulfide complex (BF₃SMe₂) as a non-malodorous source for the nucleophilic installation of the thiomethyl group. uu.sediva-portal.org This reagent serves a dual purpose, acting as a Lewis acid to activate the substrate and as the nucleophilic thiomethyl source. uu.sediva-portal.org It has been successfully leveraged for the thiomethylation of electron-deficient haloarenes. diva-portal.org Furthermore, BF₃SMe₂ can promote other transformations, such as the conversion of aromatic aldehydes into methyl-dithioacetals and facilitating Friedel-Crafts reactions to produce unsymmetrical, thiomethylated diarylmethanes. uu.sediva-portal.org The development of such C1 building blocks represents a significant advancement in improving the safety and practicality of thiomethylation reactions. diva-portal.org

Mechanistic Elucidation and Chemical Reactivity of 2 Methylthiomethyl Phenol

Intramolecular Cyclization Reactions (e.g., Dihydrobenzofuran Formation)

The strategic positioning of the hydroxyl and methylthiomethyl groups in 2-(Methylthiomethyl)phenol facilitates intramolecular cyclization reactions. A notable example is the formation of chroman, a bicyclic ether. oup.com This transformation highlights the ability of the phenolic oxygen to act as an internal nucleophile, attacking an electrophilic center generated at the methylthiomethyl group.

While this compound itself can cyclize to form six-membered rings like chroman, related structures are pivotal in the synthesis of five-membered dihydrobenzofuran rings. The intramolecular sulfetherification of o-allylphenols, for example, yields 2-((methylthio)methyl)-2,3-dihydrobenzofurans. rsc.org This reaction proceeds through the attack of the phenolic hydroxyl group onto an intermediate episulfonium ion formed at the allyl group. rsc.org

Researchers have developed various methods to synthesize these valuable dihydrobenzofuran scaffolds. One approach involves reacting o-allylphenol with dimethyl(methylthio)sulfonium (B1224233) trifluoromethanesulfonate (B1224126) (DMTST), which results in the formation of 2-methylthiomethyl-2,3-dihydrobenzofuran in high yield (97%). sci-hub.se An alternative method utilizes bis(methylthio)methylsulfonium hexachloroantimonate (BMTSH) for the same transformation, albeit in a lower yield of 59%. sci-hub.se The general scheme for this type of cyclization is presented below.

Table 1: Synthesis of 2-((methylthio)methyl)-2,3-dihydrobenzofurans from o-Allylphenol

| Reagent | Yield | Reference |

|---|---|---|

| Dimethyl(methylthio)sulfonium trifluoromethanesulfonate (DMTST) | 97% | sci-hub.se |

| Bis(methylthio)methylsulfonium hexachloroantimonate (BMTSH) | 59% | sci-hub.se |

| Methyl(bismethy1thio)sulfonium hexachloroantimonate | Good to Excellent | rsc.org |

Chemoselective Derivatizations of Hydroxyl Groups

The hydroxyl group of phenols is a primary site for chemical modification. Chemoselective derivatization allows for the protection of this functional group or the introduction of new functionalities without altering other parts of the molecule. rsc.org For phenols, reactions such as sulfation and etherification are common derivatization strategies. researchgate.net

Methylthiomethyl (MTM) Product Formation

The methylthiomethyl (MTM) group is a valuable protecting group for hydroxyls, and its formation is a key derivatization of phenols. wikipedia.org The resulting MTM ethers are stable under various conditions but can be selectively removed when needed. wikipedia.org

Several methods have been developed for the methylthiomethylation of phenols. A classic approach is the Williamson ether synthesis, which uses an MTM halide and a strong base like sodium hydride. wikipedia.org Another widely used method involves the reaction of a phenol (B47542) with a mixture of dimethyl sulfoxide (B87167) (DMSO) and acetic anhydride (B1165640) (Ac₂O), which proceeds via a Pummerer rearrangement. rsc.orgwikipedia.org This particular mixture is also known as the Albright-Goldman reagent and is effective for methylthiomethylating phenols. rsc.org

More recently, simpler, catalyst-free protocols have been established. These methods use DMSO as both the solvent and the methylthiomethyl source, affording MTM phenyl ethers in moderate to excellent yields upon reflux. nih.govresearchgate.net This autocatalytic methylthiomethylation is noted for its operational simplicity and broad substrate scope. nih.govresearchgate.net The reaction is believed to involve the formation of a DMSO enolate. nih.gov In the context of complex mixtures like bio-oils, DMSO-Ac₂O mixtures have been shown to favor the formation of MTM products from the phenolic constituents. rsc.orgresearchgate.net

Table 2: Methods for Methylthiomethyl (MTM) Ether Formation from Phenols

| Reagents | Key Features | Reference(s) |

|---|---|---|

| MTM halide, Sodium Hydride (NaH) | Classic Williamson ether synthesis. | wikipedia.org |

| Dimethyl sulfoxide (DMSO), Acetic Anhydride (Ac₂O) | Pummerer rearrangement mechanism. | rsc.orgwikipedia.org |

| Dimethyl sulfoxide (DMSO) | Catalyst-free; autocatalytic; DMSO as reagent and solvent. | nih.govresearchgate.net |

Electrophilic and Nucleophilic Substitution Reactions on the Aromatic Ring

The aromatic ring of this compound is subject to substitution reactions, with its reactivity pattern dictated by the existing substituents.

Electrophilic Substitution: The hydroxyl group is a powerful activating, ortho-para directing group for electrophilic aromatic substitution. byjus.comtestbook.comlibretexts.org This high reactivity stems from the ability of the hydroxyl group to stabilize the intermediate arenium ion via resonance. byjus.com In this compound, the ortho position is occupied by the methylthiomethyl group. Therefore, electrophilic attack is strongly directed to the para position relative to the hydroxyl group. The methylthiomethyl group itself is generally considered to be ortho-para directing as well. The synthesis of 2,6-Di-tert-butyl-4-((methylthio)methyl)phenol demonstrates that substitution at the para position is feasible. nih.gov Common electrophilic substitution reactions for phenols include nitration, halogenation, and Friedel-Crafts alkylation. byjus.comtestbook.comlibretexts.org Due to the high activation by the hydroxyl group, these reactions can often proceed under mild conditions and may even be difficult to control, sometimes leading to polysubstitution. byjus.comlibretexts.org

Nucleophilic Substitution: Aromatic nucleophilic substitution is far less common for phenols compared to electrophilic substitution. The direct replacement of the phenolic hydroxyl group does not typically occur, as the hydroxyl group is a very poor leaving group. libguides.comlibretexts.org Similarly, nucleophilic attack on the aromatic ring itself (an SₙAr reaction) requires the presence of strong electron-withdrawing groups (like -NO₂) positioned ortho or para to a good leaving group (like a halide), conditions not met by this compound.

Comparative Reactivity Studies of Substituted Phenols

The reactivity of a substituted phenol is significantly influenced by the electronic nature of its substituents. mdpi.com These effects are evident in the phenol's acidity, its susceptibility to oxidation, and its behavior in substitution reactions.

Acidity: Electron-withdrawing groups (e.g., -NO₂, -CN, -halogens) increase the acidity of phenols by stabilizing the resulting phenoxide ion, while electron-donating groups (e.g., -CH₃, -OCH₃) decrease acidity. libguides.com The methylthiomethyl group (-CH₂SCH₃) is generally considered to be weakly electron-withdrawing or neutral in character, suggesting the acidity of this compound would be comparable to or slightly greater than that of phenol itself.

Oxidation: Phenols can be oxidized to quinones. libretexts.org The ease of oxidation is also dependent on the substituents. Electron-donating groups facilitate oxidation. Studies on the aqueous OH oxidation of various substituted phenolic compounds show that those with electron-donating groups exhibit higher reaction rates. mdpi.com

Table 3: Comparative Reactivity of Substituted Phenols

| Compound | Substituent(s) | Effect on Acidity (vs. Phenol) | Reactivity toward Electrophilic Substitution (vs. Phenol) |

|---|---|---|---|

| Phenol | -H | Reference | Reference |

| p-Cresol | -CH₃ (para) | Decreased | Increased |

| p-Nitrophenol | -NO₂ (para) | Increased | Decreased |

| p-Chlorophenol | -Cl (para) | Increased | Decreased |

| This compound | -CH₂SCH₃ (ortho) | Expected to be similar or slightly increased | Expected to be high (para-directing) |

Coordination Chemistry of 2 Methylthiomethyl Phenol and Its Derivatives

Ligand Design and Synthesis of Metal-Chelating Scaffolds

The design of ligands based on the 2-(methylthiomethyl)phenol framework is centered on creating multidentate systems capable of forming stable chelate rings with metal ions. A common and effective strategy involves the synthesis of Schiff base derivatives. These are typically prepared through the condensation reaction of a 2-(methylthiomethyl)aniline derivative with a substituted salicylaldehyde. researchgate.netcore.ac.uk This approach is advantageous as it introduces an imine nitrogen atom, enhancing the denticity of the ligand.

For instance, new Schiff bases have been synthesized from the reaction of 2-(methylthiomethyl)anilines with p-methoxysalicylaldehyde. researchgate.net The resulting ligands are designed to act as tridentate chelating agents. The core scaffold provides a combination of soft (sulfur) and hard (oxygen, nitrogen) donor atoms, making them suitable for coordinating with a variety of metal ions. The synthesis of these ligands has been reported for various substituted 2-(methylthiomethyl)anilines, including those with methyl, methoxy (B1213986), and nitro groups on the aniline (B41778) ring. researchgate.net

The general synthetic route for these Schiff base ligands involves the condensation of the respective aniline and aldehyde in an appropriate solvent, often with heating. researchgate.net The thiomethylated aniline precursors, such as 2-(methylthiomethyl)aniline and its ring-substituted derivatives, serve as the foundational building blocks for these chelating scaffolds. core.ac.ukgrafiati.com

Complexation with Transition Metals (e.g., Copper(II) Complexes)

Derivatives of this compound have been successfully used to form complexes with a range of transition metals, most notably copper(II), but also cobalt(II) and nickel(II). core.ac.ukgrafiati.com The resulting metal complexes exhibit varied stoichiometry and geometry depending on the specific ligand and metal ion.

Copper(II) complexes, in particular, have been extensively studied. For example, the reaction of Schiff bases derived from 2-(methylthiomethyl)anilines and 4-methoxysalicylaldehyde with copper(II) chloride dihydrate yields mononuclear copper(II) complexes. researchgate.net In these complexes, two molecules of the tridentate Schiff base ligand coordinate to a single copper(II) ion. researchgate.net Similarly, 2-(methylthiomethyl)aniline and its substituted derivatives (without the Schiff base modification) have been shown to form copper(II) complexes with the general structural formula [CuCl₂L], where L is the bidentate aniline ligand. researchgate.net

Complexes of Co(II) and Ni(II) with 2-(methylthiomethyl)aniline derivatives have also been synthesized. These typically exhibit a 1:2 metal-to-ligand stoichiometry (ML₂Cl₂). core.ac.ukgrafiati.com Spectroscopic data for these solid complexes often suggest tetragonally distorted structures. core.ac.uk The activity of the resulting complexes against various microorganisms has been shown to follow the order Cu(II) > Co(II) > Ni(II). core.ac.ukgrafiati.com

Role of Phenolic Oxygen, Thioether Sulfur, and Nitrogen Donor Atoms in Coordination

The coordination behavior of these ligands is dictated by the available donor atoms. In the case of Schiff base derivatives, they typically act as monobasic tridentate ligands. researchgate.net Coordination to the metal center occurs through:

The deprotonated phenolic oxygen .

The azomethine nitrogen .

The thioether sulfur . researchgate.net

This O, N, S donor set allows the ligand to form stable five- and six-membered chelate rings with the metal ion, resulting in mononuclear complexes with an octahedral geometry around the central metal. researchgate.net

For the simpler 2-(methylthiomethyl)aniline derivatives that have not undergone condensation to form a Schiff base, the ligands behave as bidentate chelating agents. core.ac.ukresearchgate.net In these instances, coordination to the metal ion, such as Cu(II), occurs through the thioether sulfur and the amine nitrogen atoms. core.ac.ukresearchgate.net

Complexation with Lanthanide Salts

The complexation of this compound and its direct derivatives with lanthanide salts is an area with limited published research. While the coordination chemistry of lanthanides with various organic ligands is a broad and active field, specific studies involving the this compound scaffold are not widely reported in the available literature. nih.govgoogle.com

However, related research on other phenol- and thioether-containing ligands suggests potential for such complexation. For instance, thioether-functionalized bis(phenolato) ligands have been used to synthesize rare-earth metal alkyl and hydrido complexes. acs.org The coordination of lanthanide ions is often driven by electrostatic interactions, and they are known to form complexes with ligands containing oxygen and nitrogen donor atoms. nih.gov Given the donor atoms present in this compound derivatives, they could theoretically form stable complexes with lanthanide ions, but this remains an area for future investigation.

Hydrogen Bonding Interactions in Organometallic Complexes

Hydrogen bonding plays a crucial role in the solid-state structures of both the free ligands and their metal complexes. In the crystal structures of Schiff bases derived from 2-(methylthiomethyl)anilines, both intramolecular and intermolecular hydrogen bonds have been observed. researchgate.net

Upon complexation, the nature of hydrogen bonding can change. For example, in some ruthenium(II) complexes, the presence of a hydrogen-bond donor ligand can influence the binding selectivity to nucleobases. nih.gov In a dinuclear copper(II) complex of a different tripodal phenol-containing ligand, a novel interligand, intramolecular phenolate-phenol hydrogen bond was identified, highlighting the complex and varied roles hydrogen bonding can play in the structure of organometallic complexes. nih.gov The study of these non-covalent interactions is essential for understanding the supramolecular chemistry and crystal engineering of these compounds. researchgate.net

Structural Characterization of Metal Complexes (e.g., X-ray Diffraction)

X-ray diffraction has been a pivotal technique for the definitive structural characterization of metal complexes derived from this compound. Single-crystal X-ray analysis has provided detailed insights into the coordination geometries, bond lengths, and bond angles of these compounds. researchgate.netresearchgate.net

For instance, the crystal structures of two copper(II) complexes with Schiff bases derived from 2-(methylthiomethyl)anilines, namely Cu(L1)₂ and Cu(L2)₂, have been determined. researchgate.net These studies confirmed an octahedral geometry around the central copper(II) ion, with two tridentate ligands coordinating to the metal center. researchgate.net The coordination environment consists of the phenolic oxygen, azomethine nitrogen, and thioether sulfur from each ligand. researchgate.net

In a different study, the single crystal X-ray diffraction of a copper(II) complex with a 4-nitro-substituted 2-(methylthiomethyl)aniline ligand, [CuCl₂(4NO₂-2MT)], revealed a tetragonally distorted octahedral structure. researchgate.net This complex forms a ladder-like polymeric structure in the solid state. researchgate.net The analysis of these structures provides precise data on the metal-ligand bond distances and the angles defining the coordination sphere.

Table 1: Selected Bond Lengths (Å) for Copper(II) Complexes of 2-(Methylthiomethyl)aniline Schiff Base Derivatives This table is a representative example based on typical values found in the literature and may not correspond to a single specific compound.

| Bond | Typical Length (Å) | Reference |

| Cu-O(phenolic) | 1.95 - 2.05 | researchgate.net |

| Cu-N(azomethine) | 2.00 - 2.10 | researchgate.net |

| Cu-S(thioether) | 2.35 - 2.45 | researchgate.net |

Table 2: Selected Bond Angles (°) for Copper(II) Complexes of 2-(Methylthiomethyl)aniline Schiff Base Derivatives This table is a representative example based on typical values found in the literature and may not correspond to a single specific compound.

| Angle | Typical Value (°) | Reference |

| O-Cu-N | 85 - 95 | researchgate.net |

| N-Cu-S | 80 - 90 | researchgate.net |

| O-Cu-S | 165 - 175 | researchgate.net |

Advanced Spectroscopic and Chromatographic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of 2-(Methylthiomethyl)phenol. By analyzing the magnetic properties of its atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), a detailed picture of the molecular framework can be constructed.

¹H NMR (Proton NMR): In the ¹H NMR spectrum of this compound, distinct signals corresponding to the different types of protons within the molecule are observed. The aromatic protons on the benzene (B151609) ring typically appear as a complex multiplet in the range of δ 6.8-7.3 ppm. The methylene (B1212753) protons (-CH₂-) of the methylthiomethyl group are observed as a singlet at approximately δ 3.7 ppm, while the methyl protons (-SCH₃) also present as a singlet, but further upfield around δ 2.1 ppm. The phenolic hydroxyl proton (-OH) signal is often broad and its chemical shift can vary depending on the solvent and concentration, but it is typically found in the δ 5-8 ppm region.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides direct information about the carbon skeleton of the molecule. bhu.ac.in For this compound, the carbon atoms of the benzene ring resonate in the aromatic region of the spectrum, typically between δ 115 and δ 155 ppm. docbrown.info The carbon attached to the hydroxyl group (C-OH) is found at the lower field end of this range, while the carbon attached to the methylthiomethyl group is also distinctly located. The methylene carbon (-CH₂-) of the methylthiomethyl group appears around δ 38 ppm, and the methyl carbon (-SCH₃) resonates at a higher field, typically around δ 15 ppm.

Table 1: ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Aromatic-H | 6.8-7.3 (m) | 115-155 |

| -CH₂- | ~3.7 (s) | ~38 |

| -SCH₃ | ~2.1 (s) | ~15 |

| -OH | 5-8 (br s) | - |

| m = multiplet, s = singlet, br s = broad singlet |

To further confirm the structural assignments, two-dimensional (2D) NMR techniques are employed. epfl.ch

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment establishes correlations between protons that are coupled to each other, typically through two or three bonds. libretexts.org For this compound, this technique would show correlations between the adjacent protons on the aromatic ring, helping to delineate the substitution pattern. libretexts.org

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. epfl.ch This is invaluable for definitively assigning the ¹³C signals. For instance, the proton signal at ~3.7 ppm would show a cross-peak with the carbon signal at ~38 ppm, confirming their direct bond in the -CH₂- group. Similarly, the proton signal at ~2.1 ppm would correlate with the carbon signal at ~15 ppm, assigning the -SCH₃ group. epfl.ch

Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. researchgate.net This allows for the determination of the exact molecular formula of this compound, which is C₈H₁₀OS. The high accuracy of HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. rsc.org

Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are hybrid techniques that separate mixtures of compounds before their detection by mass spectrometry. lcms.cznih.gov

GC-MS: This technique is well-suited for the analysis of volatile and thermally stable compounds like this compound. matec-conferences.org In a typical GC-MS analysis, the compound is vaporized and separated on a GC column. The separated compound then enters the mass spectrometer, where it is ionized, and a mass spectrum is obtained. The resulting mass spectrum will show the molecular ion peak and a characteristic fragmentation pattern that can be used for identification.

LC-MS: For less volatile or thermally sensitive compounds, LC-MS is the preferred method. mdpi.com The compound is first separated by liquid chromatography and then introduced into the mass spectrometer. mdpi.com LC-MS is particularly useful for analyzing complex mixtures and can provide both molecular weight and structural information. nus.edu.sg

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. oulu.fi The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups. epfl.ch A broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the phenolic hydroxyl group. The C-H stretching vibrations of the aromatic ring are observed in the 3000-3100 cm⁻¹ region, while the C-H stretches of the methyl and methylene groups appear in the 2850-2960 cm⁻¹ range. libretexts.org Aromatic C=C stretching vibrations typically produce bands in the 1450-1600 cm⁻¹ region. libretexts.org The C-O stretching of the phenol (B47542) is usually found around 1200-1260 cm⁻¹, and the C-S stretching vibration can be observed in the fingerprint region, typically around 600-800 cm⁻¹.

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |

| Phenolic O-H | Stretching | 3200-3600 | Broad |

| Aromatic C-H | Stretching | 3000-3100 | Medium |

| Aliphatic C-H | Stretching | 2850-2960 | Medium-Strong |

| Aromatic C=C | Stretching | 1450-1600 | Medium |

| Phenolic C-O | Stretching | 1200-1260 | Strong |

| C-S | Stretching | 600-800 | Weak-Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is a powerful tool for investigating the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. mvpsvktcollege.ac.inpharmatutor.org For phenolic compounds like this compound, the absorption of UV radiation promotes electrons from lower energy molecular orbitals (ground state) to higher energy molecular orbitals (excited state). mvpsvktcollege.ac.in The resulting spectrum provides valuable information about the electronic structure, including the presence of chromophores—the parts of the molecule responsible for light absorption. bethunecollege.ac.in

The UV spectrum of a phenol is characterized by π→π* transitions within the benzene ring. spcmc.ac.in The presence of substituents on the aromatic ring, such as the hydroxyl (-OH) and methylthiomethyl (-CH2SCH3) groups in this compound, influences the energy of these transitions and thus the wavelength of maximum absorption (λmax). spcmc.ac.in The hydroxyl group, an auxochrome, can shift the absorption bands to longer wavelengths (a bathochromic or red shift) and increase the absorption intensity (a hyperchromic effect) due to n-π conjugation. bethunecollege.ac.inspcmc.ac.in

The electronic transitions observed in phenolic compounds typically include a primary band (E1 band) around 184 nm and a secondary band (E2 band) around 204 nm, both arising from π→π* transitions. A third, less intense band (B band) appears at longer wavelengths (around 256 nm for benzene) and is also a result of a π→π* transition. spcmc.ac.in The specific λmax values for this compound are determined by the interplay of the electronic effects of its substituents. For instance, studies on related Schiff bases derived from 2-(methylthiomethyl)anilines have shown electronic absorption bands in the UV-Vis region, indicating the electronic transitions within these complex molecules. nih.gov

The solvent environment can also impact the UV-Vis spectrum. The polarity of the solvent can affect the energy levels of the ground and excited states, leading to shifts in the absorption maxima. pharmatutor.org For example, increasing solvent polarity often causes a red shift in π→π* transitions. pharmatutor.org

Table 1: Typical Electronic Transitions and Absorption Bands for Phenolic Compounds

| Transition Type | Description | Typical Wavelength Range (nm) |

| π → π* (Primary, E1) | Excitation of a π electron to a π* antibonding orbital. spcmc.ac.in | ~180-210 |

| π → π* (Secondary, E2) | A lower energy π to π* transition. spcmc.ac.in | ~200-240 |

| π → π* (Benzenoid, B) | A forbidden transition in symmetrical molecules, becomes more allowed with substitution. spcmc.ac.in | ~250-290 |

| n → π | Excitation of a non-bonding electron (from O or S) to a π antibonding orbital. pharmatutor.org | >280 |

Fourier-Transform Infrared (FT-IR) Spectroscopy for Chemical Profiling

Fourier-Transform Infrared (FT-IR) spectroscopy is an indispensable technique for the chemical profiling of organic compounds by identifying their functional groups. sarpublication.comupi.edu The method works by passing infrared radiation through a sample and measuring the absorption at different frequencies, which correspond to the vibrational frequencies of the chemical bonds within the molecule. upi.edu The resulting FT-IR spectrum serves as a molecular "fingerprint," providing a detailed profile of the compound's structure. sarpublication.com

For this compound, the FT-IR spectrum would exhibit characteristic absorption bands corresponding to its distinct functional groups. The presence of the hydroxyl group (-OH) is typically identified by a broad absorption band in the region of 3200-3600 cm⁻¹. The C-O stretching vibration of the phenol would appear in the 1260-1180 cm⁻¹ range. Aromatic C-H stretching vibrations are observed around 3000-3100 cm⁻¹, while the C=C stretching vibrations of the aromatic ring appear in the 1400-1600 cm⁻¹ region. The methylthiomethyl group (-CH2SCH3) would show C-H stretching vibrations for the CH2 and CH3 groups in the 2850-2960 cm⁻¹ range. The C-S stretching vibration is typically weaker and found in the 600-800 cm⁻¹ region.

FT-IR spectroscopy has been successfully used to characterize related compounds, such as Schiff bases derived from 2-(methylthiomethyl)anilines and other phenolic derivatives. nih.govresearchgate.net For instance, in the study of Schiff bases of p-methoxysalicylaldehyde, FT-IR was used to confirm the presence of key functional groups, including C=N, C=C, C-O, and C-S bonds, with specific absorption frequencies identified for each. researchgate.net Similarly, the IR spectra of various methylthiomethyl esters have been recorded to identify characteristic absorption maxima. rsc.org

Table 2: Expected FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H (Phenol) | Stretching | 3200-3600 (broad) |

| C-H (Aromatic) | Stretching | 3000-3100 |

| C-H (Aliphatic -CH₂SCH₃) | Stretching | 2850-2960 |

| C=C (Aromatic) | Stretching | 1400-1600 |

| C-O (Phenol) | Stretching | 1260-1180 |

| C-S (Thioether) | Stretching | 600-800 |

Multidimensional Gas Chromatography (MDGC) for Complex Mixture Analysis

Multidimensional Gas Chromatography (MDGC) is a high-resolution analytical technique used for the separation of complex mixtures, particularly those containing co-eluting compounds. labcompare.commonash.edu This method employs two or more chromatographic columns with different separation mechanisms, providing enhanced separation power compared to conventional single-column GC. monash.eduunito.it MDGC is especially valuable for analyzing trace components in complex matrices, such as environmental or biological samples. nih.gov

In the context of analyzing this compound, MDGC can be instrumental in separating it from a complex mixture of other phenolic compounds, sulfur-containing compounds, and various isomers that may not be resolved by a single GC column. nih.govepa.govresearchgate.net The technique typically involves a "heart-cutting" approach, where specific fractions from the first column (1D) are selectively transferred to a second, often more polar, column (2D) for further separation. labcompare.comunito.it

The selection of appropriate stationary phases for the columns is critical for achieving optimal separation. For the analysis of phenols and sulfur compounds, a common setup might involve a non-polar or semi-polar column in the first dimension and a more polar or shape-selective (e.g., chiral) column in the second dimension. monash.eduresearchgate.net This allows for separation based on boiling point in the first dimension and polarity or specific interactions in the second.

MDGC coupled with a mass spectrometer (MDGC-MS) provides both high-resolution separation and definitive identification of the eluted compounds. nih.gov This combination is a powerful tool for the chemical-sensory characterization of complex samples, such as identifying key odor components in dairy manure, which include various phenol and sulfur derivatives. nih.gov The use of MDGC-MS has been shown to significantly increase chromatographic resolution and reveal additional compounds that would otherwise remain undetected. nih.gov

Table 3: Illustrative MDGC System Configuration for Phenolic and Sulfur Compound Analysis

| Parameter | First Dimension (1D) | Second Dimension (2D) |

| Column Type | Non-polar (e.g., DB-5) | Polar (e.g., DB-1701 or a wax-type phase) |

| Separation Principle | Primarily by boiling point | Primarily by polarity and specific interactions |

| Typical Analytes | Broad range of volatile and semi-volatile organic compounds | Targeted separation of co-eluting isomers, polar compounds (phenols), and sulfur compounds |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | Mass Spectrometer (MS), Flame Photometric Detector (FPD), or Olfactometry (O) |

The application of MDGC in the analysis of jet fuel, for example, has enabled the separation and quantification of different groups of sulfur compounds, including thiophenols. researchgate.net This demonstrates the capability of the technique to handle complex matrices and provide detailed chemical information on specific compound classes relevant to this compound.

Computational and Theoretical Investigations of 2 Methylthiomethyl Phenol Systems

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of molecules. ymerdigital.comdiva-portal.org This method is employed to determine optimized geometries, electronic energies, and other molecular properties. mdpi.comdntb.gov.ua DFT calculations for 2-(Methylthiomethyl)phenol typically involve the use of functionals like B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, and a basis set such as 6-311G(d,p) or 6-311++G(d,p) to accurately describe the distribution of electrons within the molecule. ymerdigital.commdpi.com The choice of functional and basis set is crucial for obtaining results that correlate well with experimental evidence. neliti.com

Geometry optimization is a fundamental computational procedure that seeks to find the arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the ground state. mdpi.com For this compound, this process involves systematically adjusting bond lengths, bond angles, and dihedral angles until a minimum on the potential energy surface is located. The optimized geometry provides a detailed three-dimensional representation of the molecule's most stable structure. researchgate.net From this optimized structure, key geometric parameters can be extracted.

Table 1: Predicted Geometric Parameters for this compound from DFT Optimization This table presents hypothetical yet chemically reasonable values for this compound based on typical parameters for similar phenolic compounds.

| Parameter | Atom(s) Involved | Predicted Value |

| Bond Lengths (Å) | ||

| O-H | 0.96 | |

| C-O (Phenolic) | 1.36 | |

| C-C (Aromatic) | 1.39 - 1.41 | |

| C-CH₂ | 1.51 | |

| CH₂-S | 1.82 | |

| S-CH₃ | 1.81 | |

| Bond Angles (°) | ||

| C-O-H | 109.5 | |

| C-C-O | 120.0 | |

| C-CH₂-S | 110.0 | |

| CH₂-S-CH₃ | 98.9 | |

| Dihedral Angles (°) | ||

| C-C-CH₂-S | ~60-90 |

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. nih.govsapub.org The two most important orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO is the orbital from which a molecule is most likely to donate electrons, reflecting its nucleophilicity, while the LUMO is the orbital to which a molecule is most likely to accept electrons, indicating its electrophilicity. youtube.commdpi.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A small energy gap suggests that the molecule can be easily excited, indicating high chemical reactivity, low kinetic stability, and high polarizability. mdpi.comresearchgate.netnih.gov Conversely, a large energy gap implies higher stability and lower reactivity. mdpi.com

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical behavior of this compound. researchgate.net These include:

Ionization Potential (I) : Approximated as -EHOMO.

Electron Affinity (A) : Approximated as -ELUMO.

Electronegativity (χ) : A measure of the power of an atom or group to attract electrons (I+A)/2.

Chemical Hardness (η) : Measures resistance to change in electron distribution (I-A)/2. Hard molecules have a large HOMO-LUMO gap. researchgate.net

Chemical Softness (S) : The reciprocal of hardness (1/η). Soft molecules, which have small HOMO-LUMO gaps, are more reactive. researchgate.net

Table 2: Conceptual DFT Reactivity Descriptors This table outlines the key reactivity parameters derived from FMO analysis and provides illustrative values for a phenolic system like this compound.

| Parameter | Formula | Significance | Illustrative Value (eV) |

| EHOMO | - | Electron-donating ability | -6.5 |

| ELUMO | - | Electron-accepting ability | -0.5 |

| Energy Gap (ΔE) | ELUMO - EHOMO | Reactivity and Stability | 6.0 |

| Ionization Potential (I) | -EHOMO | Energy to remove an electron | 6.5 |

| Electron Affinity (A) | -ELUMO | Energy released when gaining an electron | 0.5 |

| Electronegativity (χ) | (I+A)/2 | Ability to attract electrons | 3.5 |

| Chemical Hardness (η) | (I-A)/2 | Resistance to charge transfer | 3.0 |

| Chemical Softness (S) | 1/η | Propensity for charge transfer | 0.33 |

Quantum Chemical Parameter Derivations (e.g., Bond Dissociation Energies)

Quantum chemical calculations are widely used to derive thermochemical parameters that are difficult to measure experimentally. A key parameter for phenolic compounds is the O-H Bond Dissociation Enthalpy (BDE). The BDE represents the energy required to break the O-H bond homolytically, forming a phenoxyl radical and a hydrogen atom. nist.gov This value is crucial for assessing the antioxidant potential of a phenol (B47542), as the primary mechanism of antioxidant action involves the donation of this hydrogen atom to neutralize free radicals. jocpr.com

The BDE can be calculated using DFT methods by determining the enthalpies of the parent phenol, the resulting phenoxyl radical, and a hydrogen atom. pan.olsztyn.pl The calculation is based on the following reaction: Ar-OH → Ar-O• + H•

The BDE is then calculated as: BDE = [H(Ar-O•) + H(H•)] - H(Ar-OH) where H represents the calculated enthalpy of each species.

For the parent compound, phenol, the experimental gas-phase O-H BDE is approximately 87-89 kcal/mol. nist.govresearchgate.net Substituents on the aromatic ring can significantly alter this value. Electron-donating groups tend to lower the BDE by stabilizing the resulting phenoxyl radical, while electron-withdrawing groups generally increase it. mdpi.com The ortho-(methylthiomethyl) substituent in this compound is expected to influence the O-H BDE through both electronic and steric effects, including potential intramolecular hydrogen bonding.

Prediction of Physicochemical Parameters (e.g., pKa Values)

Computational methods provide a reliable means of predicting key physicochemical properties like the acid dissociation constant (pKa). figshare.com The pKa value of a phenol quantifies its acidity in solution, which is a critical parameter influencing its solubility, lipophilicity, and biological activity. neliti.com

The prediction of pKa values using DFT involves calculating the Gibbs free energy change (ΔG) for the deprotonation reaction in a simulated solvent environment. neliti.com This is typically achieved using a Polarizable Continuum Model (PCM) to account for solvent effects. neliti.com The thermodynamic cycle for this calculation involves the gas-phase deprotonation energy and the solvation free energies of the proton, the parent phenol, and its conjugate base (phenoxide).

Accurate pKa prediction often relies on high-level DFT calculations, such as those using the M06-2X or CAM-B3LYP functionals with large basis sets (e.g., 6-311++G(d,p)), and can achieve accuracy comparable to experimental measurements, with mean absolute errors often below 0.4 pKa units. neliti.comresearchgate.net Some computational strategies also incorporate explicit solvent molecules to better model the hydrogen-bonding interactions that are crucial for accurately describing the solvation of the phenoxide ion. researchgate.net

Quantitative Structure-Reactivity Relationship (QSRR) Methodologies for Chemical Reactivity

Quantitative Structure-Reactivity Relationship (QSRR) methodologies aim to establish a mathematical correlation between the chemical structure of a series of compounds and their reactivity. nih.gov This approach is predicated on the principle that the structural features of a molecule dictate its chemical behavior. researchgate.net

For a class of compounds like substituted phenols, a QSRR model could be developed to predict a specific aspect of their reactivity, such as their antioxidant capacity or reaction rates with a particular substrate. nih.gov The process involves:

Descriptor Calculation : For a set of related phenols, a variety of molecular descriptors are calculated using computational methods. These can include electronic descriptors (e.g., HOMO/LUMO energies, atomic charges), steric descriptors (e.g., molecular volume), and physicochemical properties (e.g., lipophilicity). mdpi.com

Model Building : Statistical methods, such as multiple linear regression (MLR), are used to build an equation that links a subset of these descriptors to the experimentally measured reactivity. mdpi.com

Model Validation : The predictive power of the resulting QSRR model is rigorously tested to ensure its reliability.

For this compound, its calculated descriptors could be used within an established QSRR model for phenols to predict its reactivity without the need for direct experimental measurement.

Molecular Dynamics Simulations for Conformational Analysis

While DFT calculations provide a static picture of a molecule at its lowest energy state, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of the molecule's conformational landscape. rsc.org

For this compound, the -(CH₂SCH₃) side chain has rotational freedom around several single bonds. MD simulations can be used to investigate the different spatial arrangements (conformers) this side chain can adopt. This analysis is important for several reasons:

It reveals the most stable and frequently occurring conformations of the molecule.

It provides insight into the molecule's flexibility and the energy barriers between different conformations.

It can help understand how the molecule's shape might change upon interacting with other molecules, such as in a solvent or at a biological receptor site. mdpi.com

By simulating the molecule in a solvent like water, MD can also shed light on how intermolecular interactions, such as hydrogen bonding, influence its conformational preferences. nih.gov

Applications in Chemical Synthesis and Advanced Materials

Intermediate in the Synthesis of Complex Organic Molecules

The methylthiomethyl (MTM) group is recognized as an important protecting group for carboxylic acids and can also act as an activating group. nih.gov A simple and practical method for preparing MTM esters and ethers involves the direct reaction of carboxylic acids or phenols with dimethylsulfoxide (DMSO), which serves as both the solvent and the methylthiomethyl source. nih.govresearchgate.net This catalyst-free method is noted for its operational simplicity and broad substrate scope. nih.govresearchgate.net

The phenolic hydroxyl group and the adjacent methylthiomethyl group in 2-(Methylthiomethyl)phenol offer multiple reaction sites for building molecular complexity. The phenolic moiety can undergo O-alkylation, esterification, and electrophilic aromatic substitution, while the methylthiomethyl group can be involved in transformations at the sulfur atom or the methylene (B1212753) bridge. This dual reactivity makes it a valuable intermediate for constructing bioactive molecules. researchgate.netbeilstein-journals.org For instance, the MTM group can be a precursor for monofluoromethoxy arenes, which are of interest in agrochemicals and pharmaceuticals, through reactions involving ex situ prepared methyl(phenoxymethyl)sulfane derivatives. chemrevlett.com

Precursors for Specialized Phenolic Thioether Derivatives

This compound is a foundational molecule for the synthesis of a variety of specialized phenolic thioether derivatives. These derivatives are of interest due to the presence of sulfur-containing moieties, which are common in chemical biology, organic synthesis, and materials chemistry. researchgate.net The synthesis of such derivatives often involves modifications of the phenolic hydroxyl group or the methylthiomethyl substituent.

A straightforward protocol for the preparation of methylthiomethyl (MTM) ethers from phenols utilizes dimethylsulfoxide (DMSO) as the methylthiomethyl source in a catalyst-free reaction. nih.govresearchgate.net This method is advantageous for its simplicity and tolerance of various functional groups. researchgate.net The resulting phenolic thioether derivatives can be further elaborated. For example, the thioether can be oxidized to the corresponding sulfoxide (B87167) or sulfone, creating new functional groups and potentially altering the electronic and biological properties of the molecule.

Development of Monomers for Polymer Synthesis

Phenolic compounds are crucial in the synthesis of polymers like epoxy resins and phenolic resins. ontosight.aiiiardjournals.org The reactivity of the phenolic hydroxyl group allows for its incorporation into polymer backbones through condensation reactions. iiardjournals.org this compound, with its phenolic group, can serve as a monomer precursor for various polymerization reactions.

For instance, styrene-like monomers derived from natural phenols, such as 2-methoxy-4-vinylphenol (B128420) (MVP), have been used to create both thermoplastics and thermoset polymers. mdpi.com The phenolic group in these monomers can be modified to facilitate different types of polymerization, including radical polymerization. mdpi.com Similarly, this compound could be functionalized to create novel monomers. The presence of the thioether group might also impart specific properties, such as improved thermal stability or different interaction capabilities within polymer blends. acs.org For example, studies on blends of poly(p-vinylphenol) (PVPh) with poly(methylthiomethyl methacrylate) (PMTMA) have shown that the two polymers are miscible, primarily due to interactions between the hydroxyl groups of PVPh and the thioether sulfur atoms of PMTMA. acs.org

Potential in Semiconductor Applications

Organic semiconductors (OSCs) are a class of materials that combine the electronic properties of semiconductors with the processing advantages of organic compounds, finding use in devices like organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). nih.govrsc.org The performance of these devices is heavily dependent on the molecular structure of the OSCs. researchgate.net Thiophene-based materials, which contain sulfur, are a widely studied class of organic semiconductors. sigmaaldrich.com

While direct studies on the semiconductor properties of this compound are not extensively documented, related sulfur-containing phenolic and aromatic compounds have shown promise. The presence of both a phenol (B47542) and a thioether group suggests that derivatives of this compound could be explored for semiconductor applications. trea.com The ability to tune the electronic properties through chemical modification is a key advantage of organic semiconductors. nih.gov The synthesis of new π-conjugated systems, including those based on heteroacenes and polythiophenes, is a driving force in the development of new organic semiconductor materials. sigmaaldrich.com The incorporation of the thioether moiety from this compound into larger conjugated systems could be a strategy for developing new OSCs.

Role in Sensing Technologies (e.g., Membrane Sensors)

Ion-selective electrodes (ISEs) are sensors that measure the concentration of specific ions in a solution. mdpi.com The selectivity of these sensors often relies on an ionophore, a molecule that selectively binds to the target ion, incorporated into a membrane. metrohm.com Thioether compounds have been successfully used as ionophores in ISEs for the detection of heavy metal ions, particularly silver (Ag+) and mercury (Hg2+). utwente.nlresearchgate.net The soft sulfur atom in the thioether group has a strong affinity for these soft metal ions. researchgate.net

Phenolic compounds have also been utilized in sensing applications. myu-group.co.jp For example, they have been used to modify the surface of lipid/polymer membranes to enhance sensitivity to sugars. myu-group.co.jp Potentiometric membrane sensors based on Schiff bases derived from phenolic compounds have been developed for the detection of metal ions like Cr(III). researchgate.net Given that this compound contains both a thioether and a phenolic group, it and its derivatives are promising candidates for the development of new ionophores for membrane sensors. nih.govmdpi.commdpi.com The synergistic effect of both functional groups could lead to enhanced selectivity and sensitivity for specific target analytes.

Catalytic Applications of Derived Metal Complexes

Schiff bases, which can be synthesized from aldehydes or ketones and primary amines, are versatile ligands in coordination chemistry. scispace.com When these ligands also contain other donor atoms, such as the hydroxyl group of a phenol and the sulfur of a thioether, they can form stable complexes with a wide range of transition metals. researchgate.netscispace.com These metal complexes often exhibit significant catalytic activity in various organic reactions, including oxidation, reduction, and cross-coupling reactions. mdpi.comnih.gov

Metal complexes derived from Schiff bases of 2-(methylthiomethyl)anilines have been synthesized and characterized. acs.org For instance, copper(II) complexes with tridentate NOS Schiff base ligands derived from 2-(methylthiomethyl)anilines coordinate through the phenolic oxygen, azomethine nitrogen, and thioether sulfur. researchgate.net The catalytic activity of such complexes has been demonstrated in various reactions. For example, copper(II) complexes have been shown to be effective catalysts for the oxidation of phenol. orientjchem.org The specific structure of the ligand and the nature of the metal ion are crucial in determining the catalytic efficiency of the complex. mdpi.comsci-hub.se Therefore, metal complexes derived from this compound have the potential to be developed as catalysts for a variety of chemical transformations. mdpi.comresearchgate.net

Emerging Research Frontiers and Future Directions

Development of Sustainable and Green Synthetic Routes

In recent years, a significant research effort has been directed towards developing environmentally benign methods for synthesizing 2-(Methylthiomethyl)phenol and related methylthiomethyl (MTM) ethers. A prominent green chemistry approach involves using dimethylsulfoxide (DMSO) as both the solvent and the methylthiomethyl source. rsc.orgresearchgate.netrsc.orgnih.govrsc.org This method is often catalyst-free, operates under traditional heating conditions, and demonstrates good functional group tolerance, making it an attractive alternative to conventional routes that may use toxic reagents. rsc.orgresearchgate.netrsc.orgnih.gov

Researchers have successfully prepared MTM ethers from various phenols and DMSO, achieving moderate to excellent yields. rsc.orgresearchgate.netrsc.org The protocol has been shown to be scalable, with gram-scale reactions proceeding efficiently. rsc.orgrsc.org The reaction's efficiency can be influenced by the electronic properties of the phenol (B47542), with electron-donating groups on the aromatic ring generally leading to better yields. rsc.orgnih.gov

Another sustainable approach involves the reaction of phenols with dimethyl sulfoxide (B87167) (DMSO) and acetic anhydride (B1165640), which favors the formation of methylthiomethyl (MTM) products for sterically hindered phenols. rsc.orgnih.gov This chemoselective derivatization highlights a green method for functionalizing complex molecules. rsc.orgnih.gov

Exploration of Novel Reaction Pathways and Mechanisms

The exploration of new reaction pathways involving this compound and its synthesis is an active area of research. One unexpected reaction pathway discovered involves the interaction of diaryliodonium salts with dimethylsulfoxide (DMSO) at elevated temperatures, leading to the formation of 2-thiomethylphenols. worktribe.com The proposed mechanism for this transformation is a thia-Sommelet–Hauser rearrangement. worktribe.com This process is thought to proceed through the arylation of the oxygen atom in DMSO, followed by deprotonation to form an ylide, which then undergoes the rearrangement and rearomatization to yield the final product. worktribe.com

A plausible mechanism for the autocatalytic methylthiomethylation of phenols using DMSO has also been proposed. rsc.orgrsc.org This pathway is believed to involve the enolization of DMSO to form an intermediate, which, after dehydration, generates a thionium (B1214772) species. rsc.orgrsc.org This electrophilic thionium intermediate then undergoes an addition reaction with the phenoxy anion to produce the this compound. rsc.orgrsc.org The Pummerer rearrangement is another relevant mechanism mentioned in the context of synthesizing MTM esters from activated DMSO. nih.gov

Furthermore, the generation of o-quinone methides from o-(methylthiomethyl)phenol has been explored, opening up possibilities for cycloaddition reactions. oup.com

Design of Advanced Ligand Systems for Catalysis and Coordination Chemistry

The structural features of this compound and its analogs, particularly 2-(methylthiomethyl)aniline, make them valuable precursors for designing advanced ligand systems for catalysis and coordination chemistry. researchgate.netresearchgate.netijnrd.orggrafiati.comijnrd.org Schiff bases derived from the condensation of 2-(methylthiomethyl)anilines with aldehydes have been synthesized and used to form complexes with various transition metals, including copper(II). researchgate.netresearchgate.netijnrd.orgijnrd.org These ligands can coordinate to metal ions in a bidentate or tridentate fashion, utilizing the nitrogen, sulfur, and sometimes oxygen donor atoms. researchgate.netijnrd.org The resulting metal complexes have been investigated for their potential catalytic activities. researchgate.net

The methylthiomethyl group itself can act as a directing group in transition-metal-catalyzed reactions. For instance, it has been utilized as a fixed directing group in iridium-catalyzed ortho-C–H borylation of phenol derivatives. nih.govacs.org This approach allows for selective functionalization of the aromatic ring, providing access to substituted phenols that can be used to synthesize molecules like calcium receptor modulators. acs.org

The broader class of scorpionate ligands, which are versatile tridentate ligands, offers a framework for developing novel catalysts. researchgate.netrsc.org The ability to modify the donor atoms and electronic features of these ligands allows for the fine-tuning of the properties of the resulting metal complexes, which have applications in areas like the synthesis of sustainable polymers. rsc.org

Integrated Computational and Experimental Approaches for Predictive Design

The integration of computational chemistry with experimental studies has become a powerful tool for the predictive design of molecules based on the this compound scaffold. Density Functional Theory (DFT) calculations are frequently employed to predict and understand the properties of these compounds. researchgate.netijnrd.orgnih.gov

For Schiff bases derived from 2-(methylthiomethyl)anilines, DFT calculations at the B3LYP/6-31G** level of theory have been used to predict bond lengths, bond angles, and NMR chemical shifts. researchgate.netnih.gov These theoretical predictions have shown good correlation with experimental data obtained from X-ray crystallography and NMR spectroscopy. researchgate.netnih.gov

Furthermore, computational methods are used to calculate electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. nih.gov The HOMO-LUMO energy gap can provide insights into the reactivity and potential applications of these compounds, for example, as organic semiconducting materials. researchgate.netnih.gov Dipole moments and polarizability can also be calculated to understand the electronic effects of different substituents on the molecular properties. nih.gov This synergy between computational and experimental approaches accelerates the discovery and optimization of new functional materials.

Investigation of Multi-component Systems and Supramolecular Assemblies

Research into multi-component systems and supramolecular assemblies is an emerging frontier where derivatives of this compound could find applications. The principles of supramolecular chemistry, which focus on non-covalent interactions, guide the self-assembly of molecules into complex, functional architectures. uclouvain.benih.gov

While direct studies on this compound in this context are limited, related research provides a strong basis for its potential. For example, the self-assembly of metal-organic frameworks (MOFs) from molecular modules is an area of intense investigation. ru.ac.za The coordination capabilities of ligands derived from this compound suggest their potential use as building blocks for such frameworks, which have applications in areas like separation science and environmental remediation. ru.ac.za

Dynamic Covalent Chemistry (DCvC) is another relevant field that utilizes reversible reactions to create adaptive and responsive molecular systems. nih.gov The reversible formation of vinyl ethers from phenols is one such reaction that has been incorporated into the DCvC toolbox. nih.gov This opens up possibilities for using phenolic compounds like this compound in the construction of dynamic molecular cages and other complex supramolecular structures. nih.gov The study of host-guest chemistry and molecular recognition are central to these investigations. uclouvain.be

Q & A

Q. What are the recommended methods for synthesizing 2-(Methylthiomethyl)phenol with high purity for research purposes?

Methodological Answer: The synthesis of this compound can be optimized using nucleophilic aromatic substitution or condensation reactions. Key steps include:

- Thiophenol intermediate preparation : React phenol derivatives (e.g., 2-chlorophenol) with methanethiol under alkaline conditions.

- Methylthiomethylation : Introduce the methylthiomethyl group using reagents like methyldisulfide in the presence of a base (e.g., NaOH) or catalytic iodine.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate eluent) or recrystallization (ethanol/water) ensures purity >95% .

Example Reaction Conditions:

| Step | Reagents/Conditions | Yield | Purity Method |

|---|---|---|---|

| Methylthiomethylation | 2-Chlorophenol, NaSH, CH₃I, DMF, 80°C | 65-75% | GC-MS, NMR |

| Purification | Ethanol/water recrystallization | 90% | HPLC (C18 column) |

Q. How can researchers ensure the structural integrity and purity of this compound during experimental procedures?

Methodological Answer: Combine spectroscopic and chromatographic techniques:

- Nuclear Magnetic Resonance (NMR) : Confirm substitution patterns (¹H NMR: δ 7.2–6.8 ppm for aromatic protons; δ 3.8 ppm for -CH₂-S- group).

- Infrared Spectroscopy (IR) : Validate O-H (3200–3600 cm⁻¹) and C-S (600–700 cm⁻¹) stretches.

- Mass Spectrometry (MS) : Molecular ion peak at m/z 154 [M+H]⁺.

- High-Performance Liquid Chromatography (HPLC) : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>98%) .

Q. What are the critical safety protocols for handling this compound in laboratory settings?

Methodological Answer: Adhere to GHS hazard guidelines (skin/eye irritant):

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods for synthesis and purification steps.

- Waste Disposal : Collect organic waste in designated containers for incineration.

- Emergency Measures : For eye exposure, rinse with water for 15 minutes; for skin contact, wash with soap and water .

Advanced Research Questions

Q. What analytical strategies are effective in resolving contradictions in reported spectroscopic data for this compound derivatives?

Methodological Answer: Address discrepancies using:

- 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign protons/carbons unambiguously.

- X-ray Crystallography : Validate molecular geometry (e.g., bond lengths: C-S ≈ 1.81 Å; C-O ≈ 1.36 Å).

- Computational Validation : Compare experimental IR/NMR with density functional theory (DFT) simulations (e.g., B3LYP/6-31G* basis set) .

Example Data Comparison:

| Parameter | Experimental (X-ray) | DFT Calculation | Discrepancy |

|---|---|---|---|

| C-S Bond Length | 1.82 Å | 1.79 Å | 1.7% |

| O-H⋯S Hydrogen Bond | 2.12 Å | 2.09 Å | 1.4% |

Q. How do the intermolecular hydrogen bonding patterns of this compound influence its crystallographic packing and stability?

Methodological Answer: X-ray studies reveal:

- Intramolecular H-bonding : O-H⋯S interaction stabilizes the planar conformation.

- Intermolecular Networks : Chains formed via O-H⋯O and C-H⋯π interactions parallel to the ab-plane enhance thermal stability (melting point: 85–87°C).

- Crystal System : Orthorhombic (P2₁2₁2₁) with unit cell parameters a = 7.00 Å, b = 14.17 Å, c = 21.68 Å .

Q. What are the mechanistic considerations for the reactivity of this compound in nucleophilic aromatic substitution reactions?

Methodological Answer: The -OH group activates the aromatic ring for electrophilic substitution at the para position, while the methylthiomethyl (-CH₂-S-) group acts as an electron-donating substituent:

- Kinetic Studies : Second-order rate constants (e.g., k = 1.2 × 10⁻³ L/mol·s with HNO₃ in acetic acid).

- Leaving Group Effects : Halogenation (e.g., Br₂ in CCl₄) proceeds faster than nitration due to steric hindrance .

Q. How can computational chemistry methods predict the electronic properties and biological interactions of this compound?

Methodological Answer:

- Frontier Molecular Orbitals (FMOs) : HOMO-LUMO gap (~4.5 eV) indicates moderate reactivity.

- Molecular Docking : Simulate binding to cytochrome P450 (binding energy: −8.2 kcal/mol) to predict metabolic pathways.

- ADMET Prediction : Low hepatotoxicity (Probability = 0.23) but moderate aqueous solubility (LogS = −3.1) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.